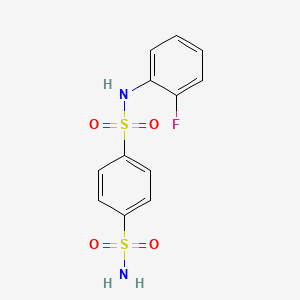

N-(2-fluorophenyl)benzene-1,4-disulfonamide

Description

Properties

IUPAC Name |

4-N-(2-fluorophenyl)benzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4S2/c13-11-3-1-2-4-12(11)15-21(18,19)10-7-5-9(6-8-10)20(14,16)17/h1-8,15H,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMIRGASZIOYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 2-fluoroaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(2-fluorophenyl)benzene-1,4-disulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and context .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

| Property | Indisulam | Target Compound (Predicted) |

|---|---|---|

| Molecular Weight | 385.85 g/mol | ~350 g/mol |

| LogP | 2.5 | ~2.0 (improved solubility) |

| Hydrogen Bond Donors | 3 | 2 |

| Topological Polar Surface Area | 120 Ų | 110 Ų |

Biological Activity

N-(2-fluorophenyl)benzene-1,4-disulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the phenyl ring and two sulfonamide groups attached to a benzene core. The molecular formula is C12H10FNO4S2, with a molecular weight of approximately 326.34 g/mol. The fluorine substitution plays a critical role in enhancing the compound's stability and lipophilicity, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in crucial biochemical pathways. The sulfonamide group can interfere with the activity of enzymes such as carbonic anhydrases and other sulfonamide-sensitive targets. This inhibition can lead to antimicrobial effects by disrupting bacterial metabolism or anticancer effects by inducing apoptosis in tumor cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting folate synthesis pathways essential for bacterial growth. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In cancer research, this compound has demonstrated promising results as an anticancer agent. It has been shown to selectively inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. In one study, the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-chlorophenyl)benzene-1,4-disulfonamide | Chlorine instead of fluorine | Moderate antimicrobial activity | Chlorine can affect reactivity differently |

| N-(2-bromophenyl)benzene-1,4-disulfonamide | Bromine substitution | Anticancer properties | Bromine enhances lipophilicity |

| N-(2-methylphenyl)benzene-1,4-disulfonamide | Methyl group on phenyl | Lower potency | Methyl group reduces overall reactivity |

This table highlights how the presence of different halogens influences the biological properties of sulfonamides.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.

- Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with this compound led to increased apoptosis in cancer cell lines such as MIA PaCa-2 and HepG2. The mechanism was linked to mitochondrial dysfunction and ATP depletion .

- In Vivo Studies : A recent study utilizing xenograft models demonstrated that this compound significantly inhibited tumor growth in mice bearing pancreatic tumors. The study reported a tumor growth inhibition rate exceeding 40% compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-fluorophenyl)benzene-1,4-disulfonamide, and how is purity optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 1,4-benzenedisulfonyl chloride with 2-fluoroaniline under basic conditions. Triethylamine or sodium hydroxide is used to deprotonate the amine, enhancing nucleophilic substitution . Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are selected based on reactant solubility and reaction kinetics . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final structure via H/C NMR and HRMS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments; NMR resolves aromatic proton splitting patterns.

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]) and fragmentation pathways.

- X-ray Crystallography : Resolves sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonding) .

- HPLC : Quantifies purity and detects trace impurities (<0.1%) using C18 columns and UV detection at 254 nm .

Q. What are the primary biological activities explored for this compound?

- Methodological Answer : Preliminary assays focus on:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory Effects : COX-2 inhibition assays (IC determination via ELISA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the yield of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions (e.g., hydrolysis). Non-polar solvents (DCM) favor controlled sulfonylation .

- Temperature : Optimal yields (75–85%) occur at 0–25°C; higher temperatures (>40°C) degrade sulfonamide bonds .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 78 | 92 |

| DCM | 0 | 85 | 96 |

| THF | 25 | 65 | 88 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions) to minimize batch effects.

- Structural Analogues : Compare activity of this compound with derivatives (e.g., 4-nitro or methyl-substituted sulfonamides) to isolate fluorine’s role .

- Computational Modeling : Dock the compound into COX-2 or bacterial dihydropteroate synthase using AutoDock Vina to predict binding affinities vs. experimental IC .

Q. What strategies validate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Sulfonamides are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at >200°C, confirming suitability for high-temperature reactions .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; store in amber vials .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?

- Methodological Answer :

- Fluorine Positioning : Compare 2-fluoro vs. 4-fluoro substituents on phenyl rings; 2-fluoro enhances electronegativity and membrane permeability .

- Sulfonamide Geometry : Introduce steric hindrance (e.g., methyl groups) to improve selectivity for bacterial vs. human enzymes .

- Data Table :

| Derivative | COX-2 IC (µM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| Parent Compound | 12.3 ± 1.5 | 8.2 ± 0.7 |

| 4-Methyl Analog | 9.8 ± 1.2 | 6.5 ± 0.5 |

| 3-Nitro Analog | 18.6 ± 2.1 | 12.4 ± 1.1 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.